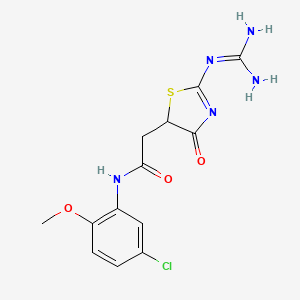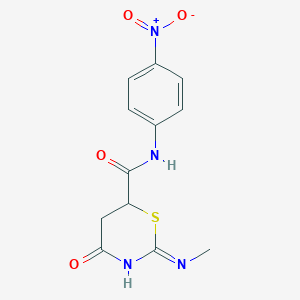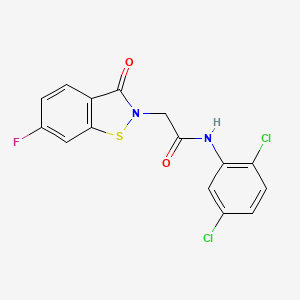![molecular formula C15H15FN4O4 B11048159 4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11048159.png)
4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione: , often referred to as compound 1 , is a heterocyclic compound with a complex structure. Let’s break down its name:
4-(4-fluorophenyl): Indicates the presence of a fluorine-substituted phenyl group.
5-nitro: Refers to the nitro group (NO₂) attached at position 5.
1-(propan-2-yl): Indicates an isopropyl (propan-2-yl) substituent at position 1.
4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione: Describes the fused pyrazolo[3,4-b]pyridine ring system.
Méthodes De Préparation
The synthetic routes for compound 1 involve several steps. While I don’t have specific details on its industrial production methods, researchers have explored various synthetic approaches. These may include cyclization reactions, nitration, and functional group transformations. Further investigation is needed to determine the optimal conditions for large-scale production.
Analyse Des Réactions Chimiques
Compound 1 can undergo various reactions due to its functional groups. Some common reactions include:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The fluorophenyl group may undergo substitution reactions.
Reduction: Reduction of the nitro group to an amino group.
Cyclization: Formation of the pyrazolo[3,4-b]pyridine ring system.
Major products formed from these reactions include derivatives with altered functional groups or ring modifications.
Applications De Recherche Scientifique
Compound 1 has garnered interest in scientific research due to its diverse properties. Here are some applications:
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigations into its biological interactions and potential targets.
Mécanisme D'action
The exact mechanism by which compound 1 exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, we can compare compound 1 with other pyrazolo[3,4-b]pyridine derivatives. Its unique structure and functional groups contribute to its distinct properties.
Propriétés
Formule moléculaire |
C15H15FN4O4 |
|---|---|
Poids moléculaire |
334.30 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C15H15FN4O4/c1-7(2)19-13-11(14(21)18-19)10(8-3-5-9(16)6-4-8)12(20(23)24)15(22)17-13/h3-7,10,12H,1-2H3,(H,17,22)(H,18,21) |
Clé InChI |
BTIDZZARYVEUPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC=C(C=C3)F)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-bromo-1H-pyrazol-3-yl)-3-(2,6-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048076.png)

![ethyl {4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11048087.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11048089.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048091.png)
![diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate](/img/structure/B11048092.png)
![(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11048099.png)
![Methyl 7-[4-methyl-2-(piperidin-1-YL)pyrimidin-5-YL]-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B11048114.png)

![1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine](/img/structure/B11048125.png)
![4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11048146.png)
![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)ethanone](/img/structure/B11048153.png)

![4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048166.png)